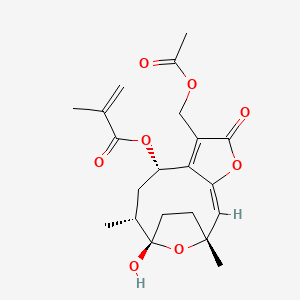

8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate is a sesquiterpene lactone compound known for its inhibitory activity towards cytochrome P450 2A6 (CYP2A6) and monoamine oxidases (MAO-A and MAO-B) . This compound is derived from plants belonging to the Compositae family and has shown potential in various biochemical and pharmacological applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate involves multiple steps, starting from the extraction of the precursor sesquiterpene lactone from plant sources. The key steps include:

Extraction: The precursor is extracted from plants using solvents like chloroform or ethyl acetate.

Esterification: The extracted compound undergoes esterification with 2-methylacrylic acid in the presence of a catalyst such as sulfuric acid to form the desired ester.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimization for yield and purity. The process involves:

Large-scale extraction: Using industrial-grade solvents and equipment.

Purification: Employing techniques like column chromatography to isolate the pure compound.

Esterification: Conducted in large reactors with controlled temperature and pressure to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.

Major Products:

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Azido or cyano derivatives.

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Research has demonstrated that 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate exhibits significant anti-cancer properties. A study focused on its effects on oral squamous cell carcinoma cells revealed that the compound inhibits cell proliferation by inducing G2/M phase cell cycle arrest. This mechanism involves the inhibition of STAT3 and STAT2 phosphorylation, leading to down-regulation of cyclin-dependent kinases and cyclins essential for cell cycle progression .

Table 1: Anti-Cancer Efficacy of this compound

| Cell Type | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Oral Squamous Carcinoma (HSC4) | 8.64 | G2/M Phase Arrest via STAT Inhibition |

| Lung Carcinoma (A549) | 22.3 | Less effective compared to HSC4 |

CYP2A6 Inhibition

The compound has been identified as an irreversible inhibitor of CYP2A6, an enzyme involved in drug metabolism. This property suggests potential applications in enhancing the bioavailability of co-administered drugs by inhibiting their metabolism .

Skin Care Formulations

In cosmetic science, the incorporation of this compound into topical formulations is being explored due to its potential skin benefits. Its structure allows it to act as a bioactive ingredient that can enhance skin hydration and provide anti-inflammatory effects.

Case Study: Formulation Development

A recent study investigated the use of this compound in emulsion-based skin care products. The formulation was evaluated for stability, skin irritation, and efficacy in wound healing using an excision wound model on rats. Results indicated that formulations containing this compound showed enhanced wound contraction and were non-irritant, highlighting its potential as a therapeutic agent in dermatological applications .

Pest Management

Emerging research suggests that sesquiterpene lactones like this compound may possess insecticidal properties. Studies are underway to evaluate its efficacy against agricultural pests, which could lead to the development of natural pesticides.

Table 2: Potential Agricultural Applications

| Application Area | Potential Benefit | Current Research Status |

|---|---|---|

| Pest Management | Insecticidal properties | Under investigation |

| Plant Growth Promotion | Possible growth enhancement effects | Preliminary studies ongoing |

Mecanismo De Acción

The compound exerts its effects primarily through irreversible inhibition of CYP2A6 and MAO enzymes. The mechanism involves:

Comparación Con Compuestos Similares

8alpha-(2-Methylacryloyloxy)hirsutinolide: A related sesquiterpene lactone with similar inhibitory activity.

Paeonol: Another compound that inhibits MAO-A and MAO-B, but with different structural features.

Uniqueness: 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate is unique due to its dual inhibitory activity on both CYP2A6 and MAO enzymes, making it a valuable tool in studying enzyme inhibition and potential therapeutic applications .

Actividad Biológica

8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate is a sesquiterpene lactone derived from the plant Vernonia cinerea, a member of the Asteraceae family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C21H26O8

- Molecular Weight : 394.44 g/mol

- CAS Number : 67667-71-4

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways:

- CYP Enzyme Inhibition : It acts as an irreversible inhibitor of CYP2A6, with reported IC50 values of 8.64 μM and 22.3 μM depending on pre-incubation conditions .

- Monoamine Oxidase Inhibition : The compound also inhibits monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters .

- Anticancer Activity : It exhibits significant cytotoxicity against cancer cell lines, with IC50 values of 3.50 μM for HT29 (colon adenocarcinoma) and 4.27 μM for HepG2 (hepatoma) cells .

Anticancer Properties

The anticancer effects of this compound have been extensively studied. In vitro assays demonstrate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators.

| Cell Line | IC50 (μM) |

|---|---|

| HT29 | 3.50 |

| HepG2 | 4.27 |

Antioxidant and Anti-inflammatory Effects

Research indicates that this compound possesses antioxidant properties, which may contribute to its hepatoprotective effects. Studies have shown that extracts containing this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in vitro .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, although specific data on this activity is still limited.

Case Studies

-

Cytotoxicity in Cancer Research :

A study evaluated the cytotoxic effects of extracts from Vernonia cinerea on several cancer cell lines, revealing that the isolated compound significantly inhibited cell growth, supporting its potential as a chemotherapeutic agent . -

In Vivo Hepatoprotective Effects :

In an animal model, extracts containing this compound were shown to protect against acetaminophen-induced liver damage by reducing serum enzyme levels and oxidative stress markers . -

Enzyme Inhibition Studies :

Detailed kinetic studies have confirmed that the inhibition of CYP2A6 by this compound is time-dependent and irreversible, which could have implications for drug metabolism and interactions in clinical settings .

Propiedades

IUPAC Name |

[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O8/c1-11(2)18(23)27-15-8-12(3)21(25)7-6-20(5,29-21)9-16-17(15)14(19(24)28-16)10-26-13(4)22/h9,12,15,25H,1,6-8,10H2,2-5H3/b16-9+/t12-,15+,20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIDGUZXBGGNBZ-GUNZAYKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)COC(=O)C)OC(=O)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)O)C)COC(=O)C)OC(=O)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.